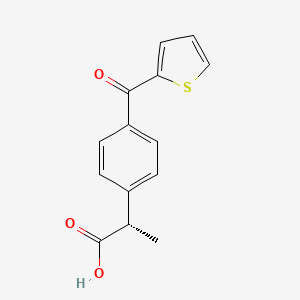

(S)-Suprofen

Description

Structure

3D Structure

Properties

CAS No. |

52780-12-8 |

|---|---|

Molecular Formula |

C14H12O3S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

(2S)-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/t9-/m0/s1 |

InChI Key |

MDKGKXOCJGEUJW-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Suprofen

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce the desired (S)-enantiomer directly, avoiding the need for resolution of a racemic mixture. This is achieved through various techniques, including asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.

Asymmetric Catalysis Approaches to (S)-Suprofen Production

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. google.com In the context of profen synthesis, including this compound, asymmetric hydroformylation represents an important method for creating the chiral aldehyde precursor. google.com This reaction involves the addition of a formyl group and a hydrogen atom across an olefin's double bond. google.com The success of this approach hinges on the design of chiral ligands for the metal catalyst (commonly rhodium or palladium) that can effectively induce asymmetry. google.comutm.my The goal is to achieve high enantiomeric excess (ee), where the desired isomer is produced in high optical purity and chemical yield. google.com

Another catalytic approach involves the asymmetric methoxycarbonylation of the corresponding styrene (B11656) precursor. For instance, a highly enantioselective synthesis of (S)-Flurbiprofen methyl ester, a structurally related profen, has been demonstrated using a [PdCl2((S)-Xylyl-Phanephos)] catalyst for both a Grignard cross-coupling and the key intermolecular methoxycarbonylation step. researchgate.net Similar strategies could be adapted for the synthesis of this compound.

Biocatalytic Routes for this compound Synthesis (e.g., Lipase-Catalyzed Hydrolysis)

Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiomerically pure pharmaceuticals due to the high stereoselectivity of enzymes. researchgate.netutm.my Lipases, in particular, have been extensively used for the kinetic resolution of racemic profens, including suprofen (B1682721). researchgate.netresearchgate.netwalshmedicalmedia.com

Kinetic resolution involves the enzyme selectively reacting with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. scielo.br For this compound, this is often achieved through the enantioselective hydrolysis of a racemic suprofen ester or the esterification of racemic suprofen. researchgate.netresearchgate.netscielo.br

A significant advancement in this area is the development of dynamic kinetic resolution (DKR). researchgate.net DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. researchgate.netresearchgate.net This allows for a theoretical yield of 100% for the desired enantiomer. researchgate.netunila.ac.id For example, this compound has been successfully produced from its racemic 2,2,2-trifluoroethyl thioester using Candida rugosa lipase (B570770) for enantioselective hydrolysis and trioctylamine (B72094) as a racemization catalyst. researchgate.net This process achieved a complete conversion of the racemate to the desired this compound with a 95% enantiomeric excess. researchgate.net

The choice of lipase is crucial for achieving high enantioselectivity. Candida rugosa lipase (also known as Candida cylindracea lipase) and lipase B from Candida antarctica (often immobilized as Novozym 435) are among the most effective biocatalysts for the resolution of profens. researchgate.netwalshmedicalmedia.comacs.org The reaction conditions, such as the solvent, water content, and acyl acceptor (in esterification), are optimized to enhance both the reaction rate and the enantioselectivity. scielo.brncl.edu.tw For instance, the problem of low suprofen solubility in cyclohexane (B81311) was overcome by using its more soluble 2,2,2-trifluoroethyl ester as a substrate for lipase-catalyzed transesterification. ncl.edu.tw

Table 1: Lipases Used in the Biocatalytic Resolution of Profens

| Lipase Source | Profen Resolved | Reaction Type | Reference |

|---|---|---|---|

| Candida rugosa | Suprofen | Hydrolysis of thioester | researchgate.net |

| Candida rugosa | Naproxen (B1676952) | Hydrolysis of ester | researchgate.net |

| Candida antarctica (Novozym 435) | Naproxen | Esterification | researchgate.net |

| Candida cylindracea | Ibuprofen (B1674241) | Esterification | scielo.br |

| Rhizomucor miehei | Ibuprofen | Esterification | scielo.br |

Chiral Auxiliary-Mediated Synthetic Pathways for this compound

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of α-arylpropanoic acids like this compound, chiral auxiliaries such as (R)- and (S)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone have been employed. lookchem.com The racemic α-arylpropanoyl chloride is reacted with the chiral auxiliary to form a diastereomeric mixture of esters. lookchem.com Due to the steric influence of the auxiliary, one diastereomer is formed in high preference. lookchem.com Subsequent hydrolysis removes the auxiliary, yielding the desired (S)-α-arylpropanoic acid with high enantioselectivity. lookchem.com

Another approach involves the highly diastereoselective methylation of binaphthyl esters of arylacetic acids, which has been applied to the synthesis of this compound. lookchem.com The binaphthyl group acts as a chiral auxiliary, directing the methylation to produce the (S)-configuration. lookchem.comresearchgate.net

Total Synthesis Approaches to this compound and its Precursors

Total synthesis involves the construction of the target molecule from simpler, often commercially available starting materials. Several strategies have been developed for the synthesis of suprofen and its precursors.

One approach involves a one-pot sequential double carbonylation reaction. researchgate.net This method starts from easily available aryl halides and arylboronic acids. A palladium/cataCXium® A catalyst system facilitates a carbonylative Suzuki coupling followed by a hydroxycarbonylation reaction to produce 2-arylpropionic acids, including suprofen, in good yields and selectivity. researchgate.net

Another method utilizes highly reactive zinc for the synthesis of suprofen precursors. utm.my An organozinc bromide is prepared from ethyl 2-bromoacrylate, which then undergoes a palladium-catalyzed cross-coupling reaction with an appropriate aryl iodide (in this case, a precursor to the suprofen scaffold) to yield the corresponding ethyl 2-arylpropenoate in high yield. utm.my

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve sustainability. consensus.appsigmaaldrich.commdpi.com These principles focus on areas such as waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis. sigmaaldrich.comacs.org

In the context of this compound synthesis, several of the advanced methodologies discussed align with green chemistry principles:

Catalysis: Both asymmetric catalysis and biocatalysis are prime examples of the catalysis principle. acs.org Catalytic reagents are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. acs.org Enzymes, being natural catalysts, are biodegradable and often operate under mild conditions (ambient temperature and pressure), which also addresses the principle of energy efficiency. utm.myacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Total synthesis approaches that involve one-pot, multi-step reactions, like the sequential double carbonylation, can improve atom economy by minimizing intermediate isolation and purification steps, thereby reducing solvent and material waste. researchgate.netnih.gov

Reduce Derivatives: The use of biocatalysis can often eliminate the need for protecting groups, a key aspect of the "reduce derivatives" principle. acs.org The high specificity of enzymes allows them to react at a specific site on a molecule without affecting other functional groups. acs.org

Safer Solvents and Auxiliaries: Research into biocatalytic routes often explores the use of greener solvents or even solvent-free reaction conditions. mdpi.com While many enzymatic reactions for profen resolution have been conducted in organic solvents like isooctane (B107328) or cyclohexane, efforts are ongoing to replace these with more environmentally benign alternatives. researchgate.netncl.edu.tw

By embracing these advanced synthetic strategies, the production of this compound can be made more efficient, selective, and sustainable.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| (S)-Flurbiprofen methyl ester | |

| (S)-Ibuprofen | |

| (S)-Ketoprofen | |

| (S)-Naproxen | |

| 1,5,7-triazabicyclo consensus.appconsensus.appdec-5-ene | |

| 2,2,2-trifluoroethyl ester | |

| 2,2,2-trifluoroethyl thioester | |

| 3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | |

| Binaphthyl | |

| Cicloprofen | |

| Ethyl 2-arylpropenoate | |

| Ethyl 2-bromoacrylate | |

| Fenoprofen | |

| Indoprofen | |

| Isooctane | |

| Palladium | |

| Rhodium | |

| Thiophene (B33073) | |

| Tiaprofenic acid | |

| Trioctylamine | |

| Xylyl-Phanephos |

Chiral Resolution and Enantioseparation Techniques for Suprofen

Chromatographic Enantioseparation Methods for Suprofen (B1682721) Enantiomers

Chromatography stands as a primary tool for the enantioseparation of suprofen. nih.gov High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) have all been successfully employed, each with specific methodologies and applications.

High-performance liquid chromatography (HPLC) is a widely used technique for the enantiomeric resolution of suprofen. nih.gov This is often achieved through the use of chiral stationary phases (CSPs) or by adding chiral selectors to the mobile phase. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated effectiveness in separating suprofen enantiomers. scielo.brresearchgate.net For instance, a CHIRALPAK IA column, which is an amylose-based CSP, has been used to achieve baseline resolution of suprofen enantiomers. daicelchiral.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar organic solvent like ethyl acetate (B1210297) with an acidic additive, is critical for optimizing separation. daicelchiral.com

Another approach involves using macrocyclic antibiotic-based CSPs. Vancomycin (B549263), for example, has been used both as a chiral mobile phase additive and bonded to a stationary phase. nih.gov Studies have shown that using vancomycin as a mobile phase additive with an achiral C8 or C18 column can successfully separate the enantiomers of suprofen and other profens. nih.gov

The use of cyclodextrins as chiral selectors is also a common strategy. researchgate.net They can be incorporated into the stationary phase or added to the mobile phase. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used as a chiral mobile phase additive in nano-liquid chromatography to separate suprofen enantiomers. nih.gov The pH of the mobile phase and the concentration of the cyclodextrin (B1172386) are key parameters that influence the retention and resolution of the enantiomers. researchgate.netnih.gov

Table 1: Examples of HPLC Conditions for Suprofen Enantioseparation

| Chiral Stationary Phase (CSP) / Selector | Mobile Phase | Detection | Reference |

| CHIRALPAK® IA | n-hexane / ethyl acetate / trifluoroacetic acid = 70 / 30 / 0.1 | UV-VIS 254 nm | daicelchiral.com |

| Vancomycin (as mobile phase additive) with Nucleosil 100 C8 HD | Methanol and buffer containing 4 mM vancomycin | Not Specified | nih.gov |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) (as mobile phase additive) | Sodium acetate buffer (25 mM, pH 3), 10% MeOH, and 15 mM HP-β-CD | Not Specified | nih.gov |

This table provides a summary of selected HPLC methods and is not exhaustive.

Gas chromatography (GC) can also be employed for the enantioseparation of suprofen, though it typically requires derivatization of the carboxylic acid group to increase volatility. phenomenex.comkcl.ac.uk This indirect method involves reacting the suprofen enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. kcl.ac.uk

Common derivatization reagents include chiral alcohols or amines. The resulting diastereomeric esters or amides have different physical properties, allowing for their separation. However, this method has potential drawbacks, such as the possibility of different reaction rates for the two enantiomers, which could lead to inaccurate quantification. scielo.br Racemization during derivatization is another concern that must be carefully controlled. scielo.br

Direct enantioseparation on a chiral GC column is also possible. These columns contain a chiral stationary phase that interacts differently with each enantiomer. Cyclodextrin-based chiral stationary phases are often used for this purpose. researchgate.net

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed and reduced solvent consumption. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol. chromatographyonline.com

The enantioseparation of suprofen has been successfully achieved using SFC with polysaccharide-based chiral stationary phases. fagg.be The high diffusion rates and low viscosity of supercritical fluids contribute to fast and efficient separations. researchgate.net SFC is applicable for both analytical and preparative-scale separations, making it a valuable tool in drug discovery and development. researchgate.netchromatographyonline.com The technique has been used for the analysis of various propionic acids, including suprofen. researchgate.net

Gas Chromatography (GC) for Derivatized Suprofen

Dynamic Kinetic Resolution of Suprofen Racemates

Dynamic kinetic resolution (DKR) is an efficient method for obtaining a single enantiomer from a racemic mixture in a theoretical yield of 100%. This process combines the kinetic resolution of a racemate with in-situ racemization of the less reactive enantiomer. scielo.br

For suprofen, a notable DKR process involves the lipase-catalyzed enantioselective hydrolysis of a suprofen thioester. nih.govresearchgate.net In this system, a lipase (B570770) enzyme selectively hydrolyzes one enantiomer of the (R,S)-suprofen thioester to the desired (S)-suprofen acid. nih.gov Simultaneously, a racemization catalyst, such as trioctylamine (B72094), is used to continuously convert the remaining (R)-suprofen thioester into the (S)-enantiomer, which can then be hydrolyzed by the enzyme. nih.govresearchgate.net

This coupled catalytic system allows for the complete conversion of the racemic starting material into the desired this compound with high enantiomeric excess. nih.govresearchgate.net The reaction is typically carried out in an organic solvent like isooctane (B107328). nih.govresearchgate.net Research has focused on optimizing parameters such as the concentration of the racemization catalyst and understanding the kinetic behaviors of the enzymatic reaction and racemization to maximize yield and enantiopurity. nih.gov

Table 2: Key Components in the Dynamic Kinetic Resolution of Suprofen Thioester

| Component | Role | Example | Reference |

| Substrate | Racemic starting material | (R,S)-suprofen 2,2,2-trifluoroethyl thioester | nih.govresearchgate.net |

| Enzyme | Enantioselective catalyst for hydrolysis | Lipase (e.g., from Candida rugosa) | researchgate.net |

| Racemization Catalyst | In-situ racemization of the unreacted enantiomer | Trioctylamine | nih.govresearchgate.net |

| Solvent | Reaction medium | Isooctane | nih.govresearchgate.net |

Crystallization-Based Chiral Resolution of Suprofen

Crystallization is a classical and industrially significant method for resolving racemic mixtures. scielo.br The main approaches include preferential crystallization and diastereomeric salt formation.

In one documented instance of crystallization-based resolution, suprofen was found to form inclusion complexes with cyclodextrins. researchgate.net Specifically, studies have shown that when suprofen forms a complex with β-cyclodextrin and a permethylated β-cyclodextrin (TRIMEB), the (S)-enantiomer is preferentially included in the resulting crystals. researchgate.net This enantioselectivity arises from the specific interactions within the crystal lattice and the host-guest inclusion, demonstrating a form of chiral discrimination that can be exploited for resolution. researchgate.net

Another common crystallization method is diastereomeric salt formation. advanceseng.com This involves reacting the racemic suprofen with a single enantiomer of a chiral resolving agent (a chiral base if resolving a chiral acid, or vice versa) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. advanceseng.com After separation, the desired enantiomer of suprofen can be recovered by breaking the salt.

Molecular Mechanisms of Action and Target Interactions of S Suprofen

Cyclooxygenase (COX) Isoenzyme Inhibition Profiles of (S)-Suprofen In Vitro

Suprofen (B1682721) is a non-selective inhibitor of the two primary cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. drugbank.comcaymanchem.comtaylorandfrancis.com These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. hmdb.capatsnap.comoup.com The inhibition of both isoforms is a characteristic feature of many traditional NSAIDs. patsnap.compnas.org While much of the anti-inflammatory activity of profens is attributed to the (S)-enantiomer, in vitro assays often use the racemic mixture to determine inhibitory potency. researchgate.net For racemic suprofen, the inhibitory concentrations (IC₅₀) against human COX-1 and COX-2 have been quantified, demonstrating its activity on both enzymes. caymanchem.com

Table 1: In Vitro Inhibition of Human COX Isoenzymes by Racemic Suprofen

The kinetic behavior of NSAIDs when inhibiting COX enzymes can vary, with mechanisms including simple competitive inhibition, slow tight-binding inhibition, and covalent modification. nih.gov For instance, ibuprofen (B1674241) typically exhibits competitive kinetics, while others like indomethacin (B1671933) and flurbiprofen (B1673479) demonstrate a time-dependent, slow-binding inhibition. nih.govnih.gov This slow-binding process is often characterized by a two-step mechanism: an initial rapid, reversible formation of an enzyme-inhibitor complex (EI), followed by a slower, reversible isomerization to a more stable complex (EI*). nih.gov

The structural basis for suprofen's inhibitory activity has been elucidated through X-ray crystallography. nih.govacs.org Studies using an iodinated analog, (S)-iodosuprofen, in complex with ovine COX-1 (PGHS-1), revealed its binding mode within the enzyme's active site. acs.orgacs.org Despite the use of a racemic mixture for crystallization, only the (S)-enantiomer was observed in the final structure, indicating a high degree of stereospecificity in binding to the COX active site. nih.govacs.org

(S)-Iodosuprofen was found to bind in a manner similar to another profen, (S)-flurbiprofen. acs.org The inhibitor occupies the long, hydrophobic channel that constitutes the cyclooxygenase active site. acs.org Key interactions stabilize the complex: the carboxylate group of the inhibitor forms a salt bridge with the guanidinium (B1211019) group of Arginine-120 (Arg-120) and a hydrogen bond with the hydroxyl of Tyrosine-355 (Tyr-355). nih.govnih.gov These residues are located at a constriction point at the entrance of the active site channel. nih.gov By binding at this location, the inhibitor physically blocks the substrate, arachidonic acid, from accessing the catalytic Tyrosine-385 (Tyr-385) residue located deeper within the active site, thereby preventing prostaglandin (B15479496) synthesis. acs.orgnih.gov

Kinetic Studies of COX-1 and COX-2 Inhibition by this compound [11, 16]

Exploration of Alternative Molecular Targets and Pathways for this compound

Beyond its primary targets of COX-1 and COX-2, suprofen has been shown to interact with other enzyme systems. Notably, racemic suprofen acts as a mechanism-based inactivator of Cytochrome P450 2C9 (P450 2C9), an important enzyme in drug metabolism. researchgate.netresearchgate.net This inactivation is time- and concentration-dependent and proceeds via a covalent modification of the apoprotein. researchgate.net Studies comparing the metabolism of the individual enantiomers found little evidence for enantioselective metabolism by P450 2C9, with (R)- and this compound exhibiting comparable metabolic rates. nih.gov

Table 2: Kinetic Parameters for Inactivation of P450 2C9 by Racemic Suprofen

Other COX-independent mechanisms have been proposed for NSAIDs generally, such as the inhibition of caspases or interaction with transcription factors like NF-κB, although these have not been specifically detailed for suprofen. nih.govcolorado.edu

Enantioselective Protein Binding Studies of this compound

The binding of drugs to plasma proteins, particularly serum albumin, is a critical factor in their distribution and availability. For chiral drugs like suprofen, this binding can be enantioselective. wvu.eduijpsonline.commdpi.com Crystallographic studies of equine and leporine serum albumins complexed with suprofen have demonstrated clear stereoselectivity. nih.gov These studies revealed that Drug Site 2 (DS2) on albumin, a large hydrophobic pocket within subdomain IIIA, preferentially binds the (S)-enantiomer of suprofen. nih.gov The binding mode of this compound within this site is nearly identical to that of other (S)-profens, indicating a conserved mechanism of stereoselective recognition by albumin across different species. nih.gov Further competitive binding experiments using fluorescent probes confirm that suprofen selectively binds to site II on human serum albumin (HSA). researchgate.net This preferential binding of the pharmacologically active (S)-enantiomer to albumin can influence the drug's pharmacokinetic profile.

Table of Compounds Mentioned

Advanced Spectroscopic and Spectrometric Characterization of S Suprofen

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (S)-Suprofen

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like this compound in solution.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of individual atoms. In one study, ¹H and ¹³C NMR spectra of Suprofen (B1682721) were recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz instrument. nih.gov The chemical shifts are reported in parts per million (ppm) relative to the solvent peak. nih.gov For instance, a photoproduct of an this compound derivative displayed a characteristic doublet for a methyl group at 1.49 ppm with a coupling constant of 7.2 Hz in its ¹H NMR spectrum. nih.gov

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.orgblogspot.com HSQC, for example, correlates the chemical shifts of protons directly attached to heteronuclei like ¹³C or ¹⁵N. wikipedia.org In the structural analysis of Suprofen photoproducts, HSQC and NOEDIFF (Nuclear Overhauser Effect Difference) experiments were crucial for the unambiguous assignment of their structures. nih.govbeilstein-journals.org Specifically, NOE experiments helped determine the stereochemistry of newly formed chiral centers. nih.govbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for a Suprofen Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 1.49 | d | 7.2 |

| ¹³C | Data not available |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which aids in confirming its elemental composition and assessing its purity. For instance, HRMS analysis of photoproducts derived from Suprofen was used to unambiguously assign their structures. nih.govbeilstein-journals.org The protonated ion of Suprofen, [M+H]⁺, has been observed at a mass-to-charge ratio (m/z) of 261. nih.gov

Tandem mass spectrometry (MS/MS) is a key technique for identifying metabolites of drugs in biological matrices. In vitro studies using human liver microsomes have been conducted to investigate the metabolism of Suprofen. researchgate.net These studies often involve incubating the drug with liver preparations and then analyzing the resulting mixture by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique allows for the separation of metabolites and their subsequent fragmentation to yield characteristic patterns that aid in their structural identification. For example, the formation of a suprofen-glutathione conjugate has been identified in microsomal mixtures, providing evidence for the formation of a reactive electrophilic intermediate. researchgate.net The analysis of fragmentation patterns in MS/MS spectra is crucial for pinpointing the sites of metabolic modification on the Suprofen molecule.

High-Resolution Mass Spectrometry for this compound Purity Assessment

Infrared (IR) and Raman Spectroscopy for Suprofen Solid State Forms

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound, making it valuable for characterizing solid-state forms like polymorphs. spectroscopyonline.com

IR spectra of solid Suprofen can be obtained using the KBr pellet technique. researchgate.net The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of its various functional groups. Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information and is particularly useful for studying crystal lattice vibrations. spectroscopyonline.comyoutube.com Different polymorphic forms of a compound will exhibit distinct IR and Raman spectra due to differences in their crystal packing and intermolecular interactions. spectroscopyonline.com While specific spectral data for different solid-state forms of this compound were not detailed in the search results, these techniques are standard for such characterization. spectroscopyonline.com

Table 2: General Spectroscopic Techniques for Solid-State Analysis of Suprofen

| Technique | Sample Preparation | Information Obtained |

| Infrared (IR) Spectroscopy | KBr pellet, Nujol mull researchgate.netlibretexts.org | Functional groups, molecular vibrations |

| Raman Spectroscopy | Crystalline powder | Crystal lattice vibrations, molecular structure spectroscopyonline.com |

Chiroptical Spectroscopy of this compound

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for confirming the absolute configuration of enantiomers like this compound.

Circular Dichroism (CD) is a key chiroptical technique. researchgate.net Studies have utilized circular dichroism to investigate the interaction of Suprofen with other molecules, such as DNA and cyclodextrins. nih.govnih.gov For instance, the interaction between Suprofen and DNA was studied using circular dichroism, which suggested a surface binding mode. nih.gov Furthermore, representative circular dichroism measurements were performed to study the reactivity of Suprofen within a β-cyclodextrin inclusion complex. nih.gov The induced circular dichroism spectrum can provide information about the geometry of such complexes. researchgate.net Vibrational Circular Dichroism (VCD) is another powerful technique that is highly sensitive to the conformation and molecular packing in the solid state and can be used to distinguish between different crystal forms of a chiral molecule. chemrxiv.orgresearchgate.net

Optical Rotatory Dispersion (ORD) of this compound

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of the wavelength. wikipedia.orgresearchgate.net The resulting ORD curve, particularly its shape, sign, and the presence of peaks and troughs (known as the Cotton effect), is characteristic of a specific chiral molecule and can be used to determine its absolute configuration and conformational details. leidenuniv.nl

For a molecule like this compound, which contains chromophores that absorb in the UV region, ORD measurements would be expected to show a complex curve with positive and/or negative Cotton effects corresponding to these electronic transitions. The sign of the Cotton effect nearest the longest wavelength absorption band could, by applying empirical rules like the Octant Rule for ketones, potentially be used to assign the absolute configuration at the chiral center. Although powerful, the application of such rules requires careful consideration of the molecule's conformational flexibility. Given the lack of specific data, the characterization of this compound by ORD remains a potential area for future research.

Table 2: Principles and Potential Applications of ORD for this compound Characterization

| Feature | Description | Potential Application for this compound |

|---|---|---|

| Principle | Measures the variation of optical rotation as a function of wavelength. wikipedia.org | To obtain a characteristic spectral fingerprint of the (S)-enantiomer, distinguishing it from the (R)-enantiomer. |

| Cotton Effect | The characteristic peaks and troughs in an ORD curve near an absorption band. leidenuniv.nl | The sign and magnitude of the Cotton effect associated with the thienylcarbonyl and phenyl chromophores could be used to confirm the absolute configuration of the stereocenter. |

| Structural Analysis | The shape of the ORD curve is highly sensitive to the three-dimensional structure of the molecule. | To study the conformational dynamics of the propionic acid side chain relative to the aromatic rings in solution. |

| Complementarity | ORD and CD are complementary techniques, providing related but distinct spectral information on molecular chirality. leidenuniv.nl | An ORD spectrum would complement CD data to provide a more complete chiroptical characterization of this compound. |

Computational and Theoretical Chemistry Studies of S Suprofen

Molecular Docking and Dynamics Simulations of (S)-Suprofen-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, primarily the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). capes.gov.brnih.govdrugbank.com

Molecular modeling studies have been conducted to understand the differential binding modes of various COX inhibitors, including Suprofen (B1682721). capes.gov.brnih.gov These simulations place the this compound molecule into the three-dimensional structure of the COX active site to determine the most likely binding conformation and affinity. Docking studies performed with programs like AMBER have helped to generate atomic models that explain the experimental data on the inhibitory behavior of Suprofen and other NSAIDs. capes.gov.brnih.gov Comparative docking analyses have been used to evaluate the binding interactions of Suprofen against the COX-2 enzyme, alongside other profens, to identify potent binding interactions. ijpsonline.com

Key interactions often involve the carboxylate group of the propionic acid moiety of this compound forming hydrogen bonds with crucial amino acid residues, such as Arginine and Tyrosine, within the active site of the COX enzyme. The thiophene (B33073) ring and the phenyl group contribute to the binding through hydrophobic and van der Waals interactions with other residues in the binding pocket.

Molecular dynamics (MD) simulations further refine the understanding obtained from docking studies. MD simulations track the movements of the atoms in the protein-ligand complex over time, providing insights into the stability of the binding and the conformational changes that may occur. mdpi.com For instance, MD simulations can confirm the stability of the docked complex, showing that the ligand remains bound in the active site through consistent interactions. mdpi.comnajah.edu These computational approaches are instrumental in explaining the structural basis for the inhibitory activity of this compound and contribute to the rational design of new, more selective COX inhibitors. capes.gov.br

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and reactivity of this compound. researchgate.net These methods provide a detailed understanding of the molecule's properties at the atomic level, which governs its chemical behavior. researchgate.netacs.org

Studies have focused on calculating fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The distribution and energy of these frontier orbitals are critical in determining the molecule's reactivity. For instance, the HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. The locations of the HOMO and LUMO on the molecule indicate the likely sites for nucleophilic and electrophilic attacks, respectively. nih.govnih.gov

DFT calculations have also been employed to explore the reaction mechanisms of drug metabolism by enzymes like cytochrome P450 (CYP450). acs.org For thiophene-containing drugs like Suprofen, metabolic reactions such as S-oxidation and epoxidation can lead to toxic metabolites. acs.org Quantum chemical studies have calculated the energy barriers for these competing pathways, finding that for a model thiophene system, the epoxidation process is both thermodynamically and kinetically more favorable than S-oxidation. acs.org

Furthermore, reactivity descriptors derived from DFT, such as the Fukui function and local reactivity indices, help predict which atoms in the Suprofen molecule are most susceptible to reaction. researchgate.net This information is vital for understanding not only its therapeutic action but also its potential for metabolic bioactivation into reactive species. acs.orgresearchgate.net The electronic density distribution, another key parameter from these calculations, provides a comprehensive picture of the charge distribution across the molecule, influencing its interactions with biological targets and solvents. researchgate.net

Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity. nih.govijpsr.com For this compound and its analogues, these models are invaluable for identifying the key structural features required for anti-inflammatory activity and for designing new, potentially more potent or safer molecules. researchgate.netresearchgate.net

SAR studies have shown that for the "profen" class of NSAIDs, the presence of a methyl group on the α-carbon of the propionic acid is crucial for activity. researchgate.net QSAR models take this analysis a step further by creating mathematical equations that relate physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) of the molecules to their observed biological activity. researchgate.netnih.gov

For Suprofen analogues, QSAR studies might explore how modifications to the thiophene ring or the phenyl group affect COX inhibition. For example, substituents that increase lipophilicity have been found to be favorable for activity in some NSAID series. researchgate.net These models can help predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts. nih.gov

However, SAR landscapes are not always smooth; small structural changes can sometimes lead to large, unpredictable changes in potency, a phenomenon known as an "activity cliff". researchgate.net Computational methods have been developed to analyze these discontinuities in analogue series, helping to identify the specific substitutions that are responsible. researchgate.net By understanding the SAR of Suprofen analogues, researchers can rationally explore chemical space to optimize potency and other desirable properties. nih.gov

Prediction of Spectroscopic Properties of this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in their experimental characterization. mdpi.com Methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.netkuleuven.be

Theoretical calculations of the UV-Vis absorption spectrum of Suprofen have been performed to understand its photophysical properties. kuleuven.beunipi.it These studies predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For example, calculations have shown that Suprofen absorbs radiation in the UV region, with experimental peaks in acetonitrile (B52724) observed at 264 nm and 289 nm. researchgate.netunipi.it TD-DFT calculations can reproduce these peaks and assign them to specific electronic transitions, such as π → π* transitions. unipi.it Comparing calculated spectra with experimental data helps to validate the computational methods and provides a deeper understanding of the molecule's electronic structure. researchgate.netunipi.it

Similarly, DFT calculations can predict the vibrational frequencies that would be observed in infrared (IR) and Raman spectroscopy. mdpi.comias.ac.in By modeling the molecule's vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds. ias.ac.in This is invaluable for confirming the structure of the molecule and its metabolites.

DFT can also be used to compute NMR chemical shifts and spin-spin coupling constants. mdpi.com These predictions can be very useful for interpreting complex experimental NMR spectra, aiding in the structural elucidation of Suprofen and related compounds. mdpi.comnih.gov

Photodegradation Mechanism Studies of this compound using Computational Methods

This compound is known to be photolabile, meaning it can undergo chemical changes upon exposure to light, which is linked to its potential to cause phototoxicity. unipi.it Computational methods, primarily based on DFT and TD-DFT, have been instrumental in unraveling the complex mechanisms of its photodegradation. nih.govresearchgate.netacs.org

These studies show that upon absorbing UV radiation, the Suprofen molecule is promoted to an excited singlet state (S1). researchgate.netresearchgate.net From this state, it can undergo an efficient intersystem crossing (ISC) to a lower-energy triplet state (T1). nih.govresearchgate.netunipi.it This process is a key step in the photochemical reactivity of many NSAIDs. unipi.it

A major photodegradation pathway for Suprofen, particularly for its deprotonated form (anion) which is prevalent at physiological pH, is photoinduced decarboxylation. nih.govresearchgate.netacs.org Computational studies have shown that this decarboxylation can occur spontaneously from the triplet state, without a significant energy barrier. nih.govresearchgate.net This reaction leads to the formation of reactive radical species. nih.govacs.org The formation of these radicals is believed to be a primary trigger for the subsequent reactions that can lead to cellular damage and phototoxic effects. acs.org

The energetics and properties of the Suprofen photodegradation pathways have been found to be very similar to those of the well-known phototoxic NSAID, ketoprofen (B1673614). nih.govresearchgate.netacs.org By mapping the potential energy surfaces of the excited states and identifying the structures of transient intermediates and products, computational studies provide a detailed, step-by-step picture of how light absorption leads to the breakdown of the Suprofen molecule. researchgate.netresearchgate.net

Table of Mentioned Compounds

In Vitro Biotransformation and Metabolic Pathway Research of S Suprofen

Enzymatic Pathways of (S)-Suprofen Metabolism In Vitro

The in vitro biotransformation of this compound is characterized by two main enzymatic routes: oxidation and conjugation. researchgate.netnih.gov Oxidation, primarily of the thiophene (B33073) ring, is a key pathway, alongside conjugation of the carboxylic acid group. researchgate.netnih.gov

The cytochrome P450 system, a major family of enzymes involved in drug metabolism, plays a central role in the biotransformation of this compound. nih.govnih.govhmdb.ca Specifically, CYP2C9 has been identified as the primary enzyme responsible for the oxidative metabolism of suprofen (B1682721). nih.govnih.govhmdb.cadrugbank.com

In vitro studies using recombinant P450 2C9 have shown that suprofen is a substrate and a mechanism-based inactivator of this enzyme. nih.govnih.govresearchgate.netebi.ac.uk This inactivation is time- and concentration-dependent and requires NADPH, indicating a metabolic activation process. researchgate.netresearchgate.netebi.ac.uk The bioactivation mechanism is believed to involve the oxidation of the thiophene ring system. nih.gov This process can lead to the formation of reactive intermediates that can covalently bind to the enzyme, causing its inactivation. researchgate.netresearchgate.net

The interaction of suprofen with CYP2C9 has been studied using various probe substrates, such as (S)-warfarin, diclofenac (B195802), and (S)-flurbiprofen. nih.govnih.gov These studies have revealed that the kinetics of inactivation can be complex and may depend on the specific substrate used. nih.govnih.gov For instance, the inactivation of CYP2C9 by suprofen showed a different kinetic profile when (S)-warfarin was used as the probe compared to diclofenac or (S)-flurbiprofen. nih.govnih.gov

The metabolic stability of suprofen enantiomers has also been investigated. The in vitro half-life of this compound when incubated with recombinant P450 2C9 was determined to be 35 minutes. nih.gov

Table 1: In Vitro Metabolic Stability of Suprofen Enantiomers with CYP2C9 nih.gov

| Compound | In Vitro Half-life (minutes) |

| (±)-Suprofen | 50 |

| (R)-Suprofen | 38 |

| This compound | 35 |

This table is based on data from in vitro studies with recombinant P450 2C9.

Glucuronidation is a major phase II metabolic pathway for this compound, involving the conjugation of its carboxylic acid group with glucuronic acid. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting suprofen acyl glucuronide is a significant metabolite found in humans. nih.govtandfonline.com

In vitro studies have shown that suprofen acyl glucuronide is a labile compound. nih.govtandfonline.com It can undergo intramolecular rearrangement (acyl migration) to form isomeric conjugates that are resistant to cleavage by β-glucuronidase. nih.govtandfonline.com The degradation of suprofen glucuronide is pH-dependent, with increased instability observed near physiological pH. nih.govtandfonline.com At pH 7.4, the apparent first-order half-life of suprofen glucuronide is approximately 1.4 hours. nih.govtandfonline.com

Furthermore, suprofen acyl glucuronide and its isomers have been shown to be reactive towards proteins like albumin in a pH-dependent manner, leading to covalent binding. nih.govtandfonline.com This reactivity suggests the formation of an imine during the binding process. nih.gov

Cytochrome P450 (CYP) Mediated Metabolism of this compound, notably CYP2C9 [2, 3, 5, 14, 16, 18, 21, 23, 33, 38, 42]

Identification of In Vitro Metabolites of this compound (e.g., Suprofen S-oxide)

The in vitro metabolism of suprofen by cytochrome P450 enzymes, particularly CYP2C9, leads to the formation of several metabolites. researchgate.netnih.gov One of the primary pathways is the oxidation of the thiophene ring. researchgate.net

A key metabolite formed through this pathway is Suprofen S-oxide . researchgate.net This results from the P450-catalyzed oxidation of the thiophene sulfur. researchgate.net The formation of thiophene-S-oxide intermediates is a known bioactivation pathway for drugs containing a thiophene moiety. researchgate.net

Another identified in vitro metabolite is 5-hydroxysuprofen , resulting from the hydroxylation of the thiophene ring. researchgate.net Studies using ¹⁸O₂ have confirmed that the oxygen atom incorporated into this metabolite is derived from molecular oxygen, which is consistent with a P450-mediated epoxidation pathway.

In the presence of trapping agents like glutathione (B108866), a suprofen-glutathione conjugate can be detected in microsomal incubations. researchgate.net This provides further evidence for the formation of a reactive electrophilic intermediate during the metabolism of suprofen. researchgate.net Mass spectrometry analysis of this conjugate indicated that the glutathione is attached to the intact thiophene ring. researchgate.net

When semicarbazide (B1199961) is added to in vitro incubations, a novel pyridazine adduct is formed. researchgate.net The characterization of this adduct suggests the generation of an electrophilic γ-thioketo-α,β-unsaturated aldehyde intermediate. researchgate.net

Stereoselective Metabolism of Suprofen Enantiomers In Vitro

The metabolism of suprofen can exhibit stereoselectivity, meaning that the two enantiomers, (R)-Suprofen and this compound, may be metabolized at different rates.

In vitro studies investigating the mechanism-based inactivation of CYP2C9 by the individual enantiomers of suprofen have provided insights into their stereoselective metabolism. nih.gov When incubated with recombinant P450 2C9, the in vitro half-life of this compound was found to be slightly shorter (35 minutes) than that of (R)-Suprofen (38 minutes), suggesting a modest degree of stereoselective metabolism by this enzyme. nih.gov However, another part of the same study concluded that there does not seem to be significant enantioselective metabolism of (±)-suprofen by P450 2C9. nih.gov

The broader class of 2-arylpropionic acids, to which suprofen belongs, is known for a unique metabolic process called chiral inversion, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer. nih.gov This process is thought to proceed via the formation of an acyl-CoA thioester. nih.gov While this is a well-documented phenomenon for many profens, specific in vitro studies detailing the chiral inversion of this compound itself are less prevalent in the provided search results.

Glucuronidation, a major metabolic pathway for suprofen, can also be stereoselective for other 2-arylpropionic acids, often favoring one enantiomer over the other. conicet.gov.ar However, specific in vitro data on the stereoselective glucuronidation of this compound was not explicitly detailed in the search results.

Chemical Modification and Prodrug Strategies for S Suprofen

Design and Synthesis of (S)-Suprofen Prodrugs

A key strategy to modify the properties of this compound is through the creation of prodrugs, which are inactive compounds that are converted into the active drug within the body. researchgate.net This approach has been explored through the synthesis of various conjugates.

One notable example is the synthesis of Suprofen-dextran conjugates. core.ac.ukbioline.org.br These polymeric prodrugs are created by forming an ester linkage between the carboxylic acid group of suprofen (B1682721) and the hydroxyl groups of dextran (B179266), a polysaccharide carrier. The synthesis involves activating the suprofen molecule using N,N'-carbonyldiimidazole to form an active acylimidazole intermediate. bioline.org.br This intermediate then reacts with dextran of varying molecular weights (e.g., 40,000, 60,000, and 110,000) to yield the final ester conjugate. bioline.org.br The formation of the ester bond is confirmed through infrared (IR) spectroscopy. bioline.org.br The rationale behind this approach is to create a macromolecular prodrug that offers sustained release of suprofen and potentially reduces gastric irritation. core.ac.ukbioline.org.br

Hydrolysis studies are crucial to evaluate the potential of these prodrugs to release the active drug under physiological conditions. In vitro studies of suprofen-dextran conjugates have shown that the rate of hydrolysis is dependent on pH, with faster cleavage of the ester bond occurring in more alkaline conditions (pH 9.0) compared to physiological pH (7.4). bioline.org.br The hydrolysis process was found to follow first-order kinetics. bioline.org.br

Table 1: In Vitro Hydrolysis of Suprofen-Dextran Conjugates This table summarizes the hydrolysis rate constants (k) and half-life (t½) of Suprofen-Dextran conjugates of varying molecular weights in different media at 37 ± 0.5 ºC. Data sourced from Shrivastava et al., 2009. bioline.org.br

| Conjugate | Medium | k (hour⁻¹) | t½ (hour) |

|---|---|---|---|

| SD-40 | pH 7.4 Buffer | 0.051 | 13.58 |

| pH 9.0 Buffer | 0.098 | 7.07 | |

| 80% Human Plasma | 0.076 | 9.12 | |

| SD-60 | pH 7.4 Buffer | 0.046 | 15.06 |

| pH 9.0 Buffer | 0.087 | 7.96 | |

| 80% Human Plasma | 0.065 | 10.66 | |

| SD-110 | pH 7.4 Buffer | 0.034 | 20.38 |

| pH 9.0 Buffer | 0.071 | 9.76 | |

| 80% Human Plasma | 0.049 | 14.14 |

Another prodrug strategy involves the use of glycerides. ijpsonline.com While not specifically detailed for this compound in the available literature, the general approach for other nonsteroidal anti-inflammatory drugs (NSAIDs) involves linking the drug's carboxylate group to a glyceride via an ester bond. ijpsonline.comsemanticscholar.org This strategy aims to utilize natural lipid absorption pathways, potentially reducing direct gastric contact and targeting lymphatic transport. ijpsonline.comscirp.org

Additionally, dynamic kinetic resolution processes have been developed for producing (S)-profens from their racemic thioesters. For instance, a lipase-catalyzed enantioselective hydrolysis of (R,S)-suprofen 2,2,2-trifluoroethyl thioester can yield this compound, demonstrating a biocatalytic route to obtaining the active enantiomer for use in prodrug synthesis. researchgate.net

Synthesis of Novel this compound Analogues with Modified Pharmacophores

The synthesis of novel analogues of this compound with modified pharmacophores is a strategy employed to probe its biological interactions and develop compounds with improved properties. A significant example is the creation of an iodinated analog of suprofen, specifically iodosuprofen (B1232056). acs.orgnih.gov

The synthesis of iodosuprofen was undertaken to create a potent, heavy-atom derivative for use in X-ray crystallography studies to elucidate the drug's binding mechanism within its target enzyme, prostaglandin (B15479496) H2 synthase-1 (PGHS-1). acs.orgnih.gov This analogue was designed to retain high inhibitory potency while providing a strong signal for crystallographic phasing. The successful preparation and characterization of iodosuprofen demonstrated that modifications to the suprofen scaffold are feasible and can produce valuable research tools. acs.org

Further research into the structure-activity relationships of suprofen has identified the importance of specific chemical moieties for its interaction with metabolic enzymes. For example, studies on the mechanism-based inactivation of Cytochrome P450 2C9 (CYP2C9) by suprofen involved comparing it to a structural analog where the carboxylic acid group was replaced with an oxirane ring. nih.gov This type of modification helps to understand the role of different parts of the molecule in both therapeutic action and metabolic inactivation. The bioactivation of suprofen, which leads to this inactivation, is believed to involve the oxidation of its thiophene (B33073) ring. nih.gov This suggests that analogues with modifications to the thiophene ring could be synthesized to avoid this unwanted metabolic outcome.

Structure-Based Drug Design Approaches for this compound Derivatives

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target to design and optimize inhibitors. nih.govgardp.org This methodology has been directly applied to understand the interactions of this compound analogues and provides a framework for designing new derivatives.

A prime example of SBDD in the context of suprofen is the use of iodosuprofen to determine the crystal structure of its complex with prostaglandin H2 synthase-1 (PGHS-1), a key enzyme in inflammation. acs.orgnih.gov The refined X-ray crystal structure of the PGHS-1-iodosuprofen complex revealed the precise binding mode of the inhibitor. acs.org It showed that the suprofen analogue binds within a long channel in the enzyme's active site, effectively blocking the substrate, arachidonic acid, from accessing a critical catalytic residue, Tyr-385. acs.orgnih.gov This detailed structural information confirms the inhibitor's mechanism of action at a molecular level and provides an invaluable template for designing new derivatives. By understanding the specific interactions between the drug and the amino acid residues in the binding pocket, medicinal chemists can propose modifications to the suprofen structure to enhance binding affinity and selectivity. drugdesign.org

SBDD can also be employed to address challenges related to drug metabolism. Suprofen is known to be a mechanism-based inactivator of Cytochrome P450 2C9 (CYP2C9), an important drug-metabolizing enzyme. nih.govdrugbank.comresearchgate.net This inactivation occurs through the bioactivation of the thiophene ring, leading to covalent modification of the enzyme. nih.gov The resolved crystal structures of CYP2C9 can be used in docking studies to simulate how suprofen and its derivatives fit into the enzyme's active site. drugdesign.orgdrugbank.com This computational approach can help identify the structural features responsible for the unwanted inactivation and guide the design of new analogues that avoid this liability while retaining their primary therapeutic activity against PGHS-1. drugbank.com By modifying the parts of the molecule that interact with CYP2C9, it may be possible to create safer this compound derivatives.

Solid State Chemistry and Crystallography of S Suprofen

Polymorphism and Pseudopolymorphism of (S)-Suprofen

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures, while pseudopolymorphism refers to the formation of crystalline solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. google.comresearchgate.net These different forms can exhibit distinct physicochemical properties. google.com The Food and Drug Administration (FDA) requires that appropriate analytical methods are used to detect and characterize different forms of a drug substance to ensure product consistency and quality. wdh.ac.idgoogleapis.com

While polymorphism is a common phenomenon among pharmaceuticals, including barbiturates and sulfonamides, specific studies detailing distinct polymorphic forms of pure this compound are not extensively documented in the reviewed literature. google.com However, research into the solid-state properties of Suprofen (B1682721) has revealed the formation of pseudopolymorphic inclusion complexes. An investigation into the interaction of Suprofen with β-cyclodextrin resulted in the formation of a hydrated inclusion complex with the formula (β-cyclodextrin)₂·(suprofen)·20H₂O. publish.csiro.auresearchgate.net This complex represents a pseudopolymorphic form where water molecules are integral to the crystal structure. publish.csiro.auresearchgate.net In contrast, a complex formed with a permethylated β-cyclodextrin (TRIMEB) was found to be anhydrous. publish.csiro.auresearchgate.net

Single Crystal X-ray Diffraction Analysis of this compound Forms and Complexes

Single-crystal X-ray diffraction (SXRD) is a definitive technique for determining the three-dimensional structure of a crystalline solid, providing precise information on unit cell dimensions, symmetry, and atomic arrangement. spbu.ruuni-goettingen.de This analysis has been applied to inclusion complexes of Suprofen, yielding detailed structural insights. publish.csiro.auresearchgate.net

Researchers successfully crystallized and characterized inclusion complexes of Suprofen with both β-cyclodextrin and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB). publish.csiro.auresearchgate.net The analysis confirmed the preferential inclusion of the (S)-enantiomer of Suprofen in both crystal structures. publish.csiro.auresearchgate.net

The complex with β-cyclodextrin, identified as (β-cyclodextrin)₂·(suprofen)·20H₂O, showed a 2:1 host-to-drug stoichiometric ratio. publish.csiro.auresearchgate.net In contrast, the complex with TRIMEB was anhydrous and exhibited a 1:1 stoichiometry. publish.csiro.auresearchgate.net The detailed crystallographic data for these complexes, determined at 173 K, are summarized below. publish.csiro.auresearchgate.net

| Parameter | (β-cyclodextrin)₂·(suprofen)·20H₂O Complex | (TRIMEB)·(suprofen) Complex |

|---|---|---|

| Stoichiometry (Host:Drug) | 2:1 | 1:1 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | C222₁ | P2₁2₁2₁ |

| a (Å) | 19.0409(1) | 15.389(1) |

| b (Å) | 24.1949(2) | 21.051(1) |

| c (Å) | 32.4707(2) | 27.027(2) |

| Z (Formula units per cell) | 4 | 4 |

Data sourced from Dean, P. M. (2007). publish.csiro.auresearchgate.net

Co-crystallization Strategies for this compound

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of an API by combining it with a benign coformer molecule in the same crystal lattice. ijlpr.com Pharmaceutical co-crystals consist of an API and a coformer, typically a substance "generally regarded as safe" (GRAS), held together by non-covalent interactions, such as hydrogen bonds, in a specific stoichiometric ratio. ijlpr.com This strategy can improve properties like solubility, dissolution rate, and stability without altering the chemical structure of the API. ijlpr.comresearchgate.net

Common methods for preparing co-crystals include:

Solvent Evaporation: Dissolving both the API and coformer in a common solvent and allowing the solvent to slowly evaporate to induce co-crystal formation. nih.gov

Grinding: Mechanically milling the API and coformer together, either neat (dry grinding) or with a small amount of liquid (liquid-assisted grinding). nih.gov

Hot-Melt Extrusion: Processing the API and coformer mixture at elevated temperatures to form a molten mass that crystallizes upon cooling. nih.gov

Amorphous Solid Dispersions of this compound

Amorphous solid dispersions (ASDs) represent another key strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs. nih.govdrug-dev.com In an ASD, the API is molecularly dispersed in a disordered, amorphous state within a polymer matrix. drug-dev.com This high-energy amorphous form lacks a crystalline lattice, leading to a higher apparent solubility and faster dissolution rate compared to its crystalline counterpart. nih.govnih.gov

The polymer carrier plays a crucial role in stabilizing the amorphous drug, preventing it from recrystallizing back to a more stable, less soluble crystalline form. nih.govresearchgate.net The formation of a single-phase amorphous solid solution is considered essential for the long-term stability of the system. drug-dev.com

Common methods for preparing ASDs include:

Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, causing rapid solvent evaporation and formation of a solid dispersion. rsc.org

Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a melt, which is then extruded and cooled to form the ASD.

Melt Quenching: The drug and polymer are melted together and then rapidly cooled to below the glass transition temperature (Tg) to trap the system in an amorphous state. rsc.org

Although ASDs are a prominent formulation approach for BCS Class II drugs (which includes Suprofen), specific research detailing the development and characterization of this compound amorphous solid dispersions was not found in the performed searches. However, the successful application of this technology to structurally related profens, such as the preparation of Ketoprofen (B1673614)/polyvinylpyrrolidone (KTP/PVP) ASDs, demonstrates its potential applicability for this compound. rsc.org

Comparative Academic Research on S Suprofen with Other Chiral Propionic Acid Derivatives

Comparative Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure (S)-profens is of significant interest as the (S)-enantiomer is typically the more pharmacologically active form. researchgate.netscielo.br Various strategies have been developed for the enantioselective synthesis of (S)-Suprofen and its analogs.

Kinetic Resolution: A prevalent method involves the kinetic resolution of racemic mixtures. This approach often utilizes enzymes, particularly lipases, to selectively catalyze the esterification or hydrolysis of one enantiomer over the other. For instance, lipase (B570770) B from Candida antarctica (Novozym 435) has been effectively used in the resolution of various profens, including suprofen (B1682721), naproxen (B1676952), ibuprofen (B1674241), and ketoprofen (B1673614), through enantioselective esterification. researchgate.net Similarly, lipases from Candida rugosa and Mucor javanicus have demonstrated a preference for the (S)-enantiomer in the resolution of ketoprofen, ibuprofen, and suprofen. nih.gov Dynamic kinetic resolution (DKR) is an advanced form of this technique that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired (S)-enantiomer. unila.ac.id This has been successfully applied to the synthesis of (S)-ibuprofen, (S)-fenoprofen, and this compound. unila.ac.id

Asymmetric Synthesis: This approach involves the creation of the chiral center in a stereocontrolled manner from a prochiral starting material. While numerous asymmetric syntheses have been developed for profens, they can be more complex and costly for large-scale production compared to resolution methods. scielo.br For example, a novel sequential double carbonylation method has been developed for the synthesis of ketoprofen and suprofen from aryl halides and arylboronic acids using a palladium catalyst system. researchgate.net

| Methodology | Description | Compared Profens | Key Findings & References |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | Suprofen, Ibuprofen, Ketoprofen, Naproxen, Fenoprofen | Lipases from Candida antarctica and Candida rugosa show high enantioselectivity for the (S)-enantiomer. researchgate.netnih.gov |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the non-reactive enantiomer. | Suprofen, Ibuprofen, Fenoprofen | Allows for theoretically 100% yield of the desired enantiomer. unila.ac.id |

| Asymmetric Synthesis | Creates the chiral center in a stereospecific manner from a prochiral precursor. | Suprofen, Ketoprofen, Flurbiprofen (B1673479) | Palladium-catalyzed double carbonylation offers a direct route. researchgate.net Can be complex for large-scale production. scielo.br |

Comparative Molecular Mechanism Studies of Enzyme Inhibition

The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for prostaglandin (B15479496) synthesis. drugbank.com The (S)-enantiomer is generally a more potent inhibitor of COX enzymes than the (R)-enantiomer. scielo.br

COX Inhibition: this compound, like other profens, binds to the active sites of both COX-1 and COX-2. drugbank.com Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors. For many NSAIDs, the presence of a carboxyl acid or sulfonamide functional group is crucial for forming hydrogen bonds within the enzyme's active site, thereby increasing binding affinity. dergipark.org.tr Structural studies of prostaglandin H2 synthase-1 (PGHS-1) complexed with iodinated analogs of suprofen and indomethacin (B1671933) have shown that these inhibitors bind at the end of a long channel leading to the enzyme's active site. acs.org This binding is thought to block the access of the substrate, arachidonic acid, to a critical catalytic residue, Tyr-385. acs.org

Caspase Inhibition: Interestingly, recent research has identified a novel anti-inflammatory mechanism for some NSAIDs, including ibuprofen and naproxen, involving the competitive inhibition of caspases, a family of proteases involved in inflammation and apoptosis. colorado.edu This inhibition occurs at physiological concentrations and is independent of their COX-inhibiting activity. colorado.edu Whether this compound shares this caspase-inhibiting property requires further investigation.

| Enzyme Target | Mechanism | Compared Profens | Key Findings & References |

|---|---|---|---|

| Cyclooxygenase (COX-1 & COX-2) | Competitive inhibition of the active site, preventing prostaglandin synthesis. | Suprofen, Ibuprofen, Ketoprofen, Flurbiprofen, Indomethacin | The (S)-enantiomer is the more potent inhibitor. scielo.br Binding blocks substrate access to the catalytic site. drugbank.comacs.org |

| Caspases | Competitive inhibition of the S1 subsite. | Ibuprofen, Naproxen, Ketorolac | A COX-independent anti-inflammatory mechanism. colorado.edu this compound's activity on caspases is not yet established. |

Comparative Advanced Analytical Techniques

The need to analyze enantiomeric purity has driven the development of advanced analytical techniques for chiral separations. researcher.lifecore.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases (CSPs), is a cornerstone for the enantiomeric separation of profens. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. mdpi.com The choice of mobile phase and derivatization of the analyte can be optimized to achieve baseline separation of the enantiomers. scielo.br For instance, the enantiomers of flurbiprofen have been successfully separated using a mobile phase of KH2PO4 and acetonitrile (B52724) with UV detection. conicet.gov.ar

Capillary Electrophoresis (CE): CE has emerged as a powerful technique for chiral analysis due to its high separation efficiency, short analysis times, and minimal sample consumption. mdpi.com Chiral selectors, such as cyclodextrins (CDs), are often added to the running buffer to facilitate enantiomeric separation. mdpi.com For example, the enantiomeric separation of profens like carprofen, suprofen, and ibuprofen has been achieved using chiral ionic liquids in CE. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC, often using supercritical carbon dioxide, offers an alternative with benefits like low toxicity and chemical inertness. scielo.br It has been successfully applied to the separation of ibuprofen enantiomers. scielo.br

| Technique | Principle | Compared Profens | Key Findings & References |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Suprofen, Ibuprofen, Ketoprofen, Flurbiprofen, Naproxen | A robust and widely used method for enantiomeric purity assessment. mdpi.comresearchgate.netscielo.br |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Suprofen, Ibuprofen, Carprofen, Fenoprofen, Naproxen | Offers high efficiency and rapid analysis. mdpi.com Cyclodextrins are common chiral selectors. mdpi.com |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for chromatographic separation on a chiral stationary phase. | Ibuprofen | An environmentally friendly alternative to HPLC. scielo.br |

Comparative In Vitro Metabolic Profiles and Enzyme Interactions

The in vitro metabolism of this compound and other profens is primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

Cytochrome P450-Mediated Metabolism: CYP2C9 is a key enzyme in the metabolism of many profens, including suprofen, ibuprofen, and flurbiprofen. nih.govhmdb.ca (±)-Suprofen is a mechanism-based inactivator of CYP2C9, meaning it is converted by the enzyme into a reactive metabolite that covalently binds to and inactivates the enzyme. nih.govresearchgate.net The bioactivation of both suprofen and the structurally related tienilic acid involves oxidation of the thiophene (B33073) ring. nih.gov Comparative studies have shown that tienilic acid is a more efficient inactivator of CYP2C9 than (±)-suprofen. nih.govnih.gov

Glucuronidation: Acyl glucuronidation is a major metabolic pathway for profens. This process can lead to the formation of reactive acyl glucuronide metabolites that can covalently bind to proteins. liverpool.ac.uk Studies with ibuprofen have shown that the degradation of its acyl glucuronide is stereoselective, with the (R)-diastereoisomer degrading faster than the (S)-diastereoisomer. liverpool.ac.uk

Acyl-CoA Thioester Formation: Another metabolic pathway for profens is the formation of acyl-CoA thioesters. These are also reactive metabolites that can transacylate endogenous molecules like glutathione (B108866). nih.gov The formation of flunoxaprofen-S-acyl-glutathione thioester has been shown to be stereoselective in rat hepatocytes. nih.gov

| Metabolic Pathway | Key Enzymes/Processes | Compared Profens | Key Findings & References |

|---|---|---|---|

| Oxidation | Cytochrome P450 (mainly CYP2C9) | Suprofen, Tienilic Acid, Ibuprofen, Flurbiprofen | (±)-Suprofen is a mechanism-based inactivator of CYP2C9. nih.govresearchgate.net Tienilic acid is a more potent inactivator than (±)-suprofen. nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Suprofen, Ibuprofen, Benoxaprofen, Carprofen, Fenoprofen, Ketoprofen, Naproxen | Forms reactive acyl glucuronide metabolites. liverpool.ac.uk The stability of these metabolites can be stereoselective. liverpool.ac.uk |

| Acyl-CoA Thioester Formation | Acyl-CoA synthetases | Suprofen, Flunoxaprofen | Leads to reactive thioesters that can form adducts with proteins and glutathione. nih.gov |

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating hypothesis-driven research questions on (S)-Suprofen's pharmacological activity?

- Use the PICO framework (Patient/Population, Intervention, Comparison, Outcome) to structure questions about therapeutic efficacy. For mechanistic studies, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical viability . Example:

- Population : In vitro enzyme models (e.g., cyclooxygenase-1).

- Intervention : this compound enantiomer administration.

- Comparison : Racemic suprofen or (R)-enantiomer.

- Outcome : Inhibition potency (IC₅₀).

Q. How should researchers design in vitro studies to assess this compound's enantiomeric purity and stability?

- Prioritize chromatographic methods (HPLC, CE) with chiral stationary phases to separate enantiomers. Validate methods using:

- Temperature/pH controls : Adjust parameters to account for pKa variability (e.g., literature-reported discrepancies at pH 5 for suprofen ).

- Table 1 : Common Analytical Methods for Enantiomeric Purity

| Method | Parameters | Advantages | Limitations |

|---|---|---|---|

| HPLC | Chiral column, UV | High resolution | Costly columns |

| CE | Buffer pH 8.3 | Fast analysis | Sensitivity to matrix effects |

Q. What statistical approaches are essential for interpreting dose-response data in this compound studies?

- Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀. Report confidence intervals and apply ANOVA for inter-group comparisons. Ensure blinding and randomization protocols are explicitly documented to minimize bias .

Q. How can researchers conduct a rigorous literature review to identify gaps in this compound's pharmacokinetic data?

- Search databases (PubMed, SciFinder) using Boolean terms: "this compound AND (metabolism OR clearance)". Exclude non-peer-reviewed sources. Organize findings into categories (e.g., metabolic pathways, species-specific differences) and evaluate contradictions (e.g., pKa variability ) using systematic review matrices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pKa values of this compound across studies?

- Perform validation experiments using potentiometric titration under controlled temperatures. Cross-reference with computational models (e.g., QSPR) to predict ionization behavior. Reconcile discrepancies by verifying buffer composition and instrumental calibration in prior studies .

Q. How can researchers address variability in this compound's metabolic clearance across in vivo models?

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance from animal data. Key steps:

Quantify enzyme expression differences (e.g., CYP2C9 isoforms).

Incorporate plasma protein binding data.

Validate with microsomal incubation assays .

Q. What experimental designs mitigate confounding factors in assessing this compound's renal toxicity?

- Use prospective cohort studies with stratified sampling (e.g., age, renal function). Include:

- Control groups : Placebo and racemic suprofen cohorts.

- Biomarkers : Serum creatinine, urinary prostaglandins.

- Adjustment for covariates : Apply multivariate regression to isolate toxicity effects .

Q. How should researchers analyze conflicting data on this compound's COX-1/COX-2 selectivity?

- Conduct meta-analysis with strict inclusion criteria (e.g., assays using human recombinant enzymes). Evaluate heterogeneity via I² statistics and subgroup analysis (e.g., assay temperature, substrate concentration). Publish negative results to reduce publication bias .

Methodological Guidance for Data Presentation

- Tables/Figures : Use standardized formats (e.g., CONSORT for clinical trials ). Avoid duplicating data in text and tables.

- Discussion Section : Interpret contradictions by comparing study designs (e.g., in vitro vs. ex vivo models) and statistical power .

- References : Cite primary literature over reviews. Use tools like EndNote to manage citations from authoritative databases (e.g., PubMed, Web of Science) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |